2,3,6-Tribromo-4-methoxy-5-nitropyridine

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

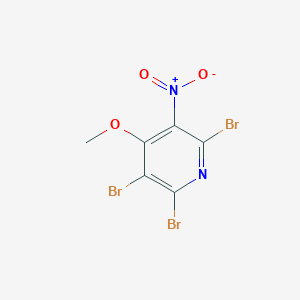

2,3,6-Tribromo-4-methoxy-5-nitropyridine is a polyhalogenated pyridine derivative with the molecular formula C₆H₃Br₃N₂O₃ and a molecular weight of 390.81 g/mol . The compound features a pyridine ring substituted at positions 2, 3, and 6 with bromine atoms, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 5. This arrangement creates a highly polarized electronic environment due to the electron-withdrawing effects of the nitro and bromine groups, balanced by the electron-donating methoxy group.

The SMILES notation for the compound is COC1=C(C(=NC(=C1Br)Br)Br)N+[O-] , which highlights the connectivity of substituents. The InChIKey (ZZTYRHRFWFOHQH-UHFFFAOYSA-N ) further confirms its unique stereoelectronic profile.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Br₃N₂O₃ |

| Molecular Weight | 390.81 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=NC(=C1Br)Br)Br)N+[O-] |

| InChIKey | ZZTYRHRFWFOHQH-UHFFFAOYSA-N |

IUPAC Nomenclature

The systematic name follows positional numbering rules for pyridine derivatives. The substituents are listed in alphabetical order (bromo before methoxy and nitro), with locants assigned to ensure the lowest possible numbering sequence. The nitro group at position 5 and methoxy group at position 4 create a meta-substitution pattern relative to the pyridine nitrogen, while bromine atoms occupy adjacent positions (2, 3, 6), leading to steric congestion.

Properties

IUPAC Name |

2,3,6-tribromo-4-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3N2O3/c1-14-4-2(7)5(8)10-6(9)3(4)11(12)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYRHRFWFOHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695535 | |

| Record name | 2,3,6-Tribromo-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-70-5 | |

| Record name | 2,3,6-Tribromo-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methoxypyridine Derivatives

A key step in the preparation is the bromination of 3-amino-4-methoxy-5-bromopyridine to yield 2,3,6-tribromo derivatives:

- Procedure:

4.1 g of 3-amino-4-methoxy-5-bromopyridine is dissolved in 20-22 mL methanol and chilled to approximately 2°C. A bromine solution (3.2 g in 20 mL methanol) is also chilled to the same temperature. The bromine solution is added dropwise to the pyridine solution under stirring. The reaction temperature is allowed to rise gradually from 5°C to 10°C during the 15-minute stirring period.

After completion, the mixture is poured into 150 mL water to precipitate the tribromo compound. The crude solid is light brown with a melting point of 95-101°C and can be purified by recrystallization from hexane, raising the melting point to 110.5-112°C.

This step yields 2,3,6-tribromo-4-methoxy-5-amino-pyridine derivatives as intermediates.

Oxidation to Nitro Derivatives

- Oxidation of Amino to Nitro Group:

The 2,3,6-tribromo-4-methoxy-5-amino-pyridine is oxidized to the corresponding nitro derivative using a mixture of 30% hydrogen peroxide and fuming sulfuric acid at low temperatures (-15 to +5°C). The amino compound is dissolved in concentrated sulfuric acid and added to the oxidizing medium with vigorous stirring. The reaction mixture is then allowed to stand at room temperature for 24 hours without stirring.

The product is isolated by pouring the reaction mixture onto ice and filtering the resulting light yellow solid. Recrystallization from hexane yields 2,3,6-tribromo-4-methoxy-5-nitropyridine with a melting point of approximately 98-99.5°C.

Alternative Nitration and Hydroxyl Group Transformations

Nitration of Pyridones and Hydroxypyridines:

Nitration of 4-pyridones or 4-hydroxypyridine nitrates with fuming sulfuric acid and nitric acid mixtures can yield 3-nitro or 3,5-dinitro derivatives. These can be further converted to chloro or methoxy derivatives by treatment with phosphorus oxychloride or methanol under controlled conditions.

For example, 3-nitro-4-hydroxypyridine can be converted to 3-nitro-4-methoxypyridine by reaction with phosphorus pentachloride in phosphorus oxychloride, followed by treatment with methanol and base to isolate the methoxy compound.Halogenation of Hydroxypyridine N-oxides:

Bromination of 4-hydroxy-3-nitropyridine N-oxide with bromine in aqueous media yields 3-nitro-4-hydroxy-5-bromopyridine N-oxide, which can be further manipulated to introduce additional bromine atoms or other substituents.

Summary of Key Reaction Conditions and Data

| Step | Reagents & Conditions | Product | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Bromination | Bromine in methanol, 2-10°C, 15 min | 2,3,6-Tribromo-4-methoxy-5-amino-pyridine | 110.5 - 112 (recryst.) | Precipitation by water quench |

| Oxidation (Amino to Nitro) | 30% H2O2 + fuming H2SO4, -15 to +5°C, 24 h | This compound | 98 - 99.5 (recryst.) | Stirring then standing without stirring |

| Nitration of 4-pyridones | Fuming H2SO4 + HNO3, controlled temp | 3-Nitro or 3,5-dinitro-4-hydroxypyridine | Variable | Followed by substitution reactions |

| Hydroxyl to Methoxy Conversion | PCl5 in POCl3, reflux, then MeOH + base | 3-Nitro-4-methoxypyridine | 67 - 72 | Methoxy substitution via nucleophilic displacement |

| Bromination of N-oxides | Bromine in water, room temp, 1 h | 3-Nitro-4-hydroxy-5-bromopyridine N-oxide | 227 - 228 | High melting point indicating purity |

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromo-4-methoxy-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

2,3,6-Tribromo-4-methoxy-5-nitropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,6-Tribromo-4-methoxy-5-nitropyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2,3,6-Tribromo-4-methoxy-5-nitropyridine with key analogues based on substituent positions and functional groups:

Key Observations :

- Halogenation: The target compound’s triple bromination enhances steric bulk and electron-withdrawing effects compared to mono-brominated analogues like 3-Bromo-2-hydroxy-5-nitropyridine, influencing reactivity in Suzuki-Miyaura couplings .

- Methoxy vs. Hydroxy Groups : The methoxy group at position 4 in the target compound improves stability under acidic conditions relative to hydroxy-substituted analogues (e.g., CAS 21901-41-7), which are prone to tautomerization .

Physicochemical Properties

- Solubility : The target compound’s bromine atoms reduce solubility in polar solvents (e.g., <0.1 mg/mL in water) compared to 2-Hydroxy-4-methyl-5-nitropyridine (2.5 mg/mL in water) due to increased hydrophobicity .

- Thermal Stability : Decomposition temperatures for brominated nitropyridines (e.g., target compound: ~250°C) exceed those of chloro- or hydroxy-substituted derivatives (e.g., 4,6-Dichloro-2-methyl-5-nitropyrimidine, decomposition at ~180°C) .

Biological Activity

2,3,6-Tribromo-4-methoxy-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antiproliferative effects against cancer cell lines, antioxidant properties, and antibacterial activity.

The synthesis of this compound typically involves bromination and nitration reactions on pyridine derivatives. The presence of bromine atoms significantly influences the compound's reactivity and biological properties.

Antiproliferative Activity

In Vitro Studies : The antiproliferative activity of this compound has been evaluated against various cancer cell lines. For instance:

- Cell Lines Tested : Commonly used cell lines include NCI-H1975 (lung cancer), A549 (lung carcinoma), and MCF-7 (breast cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were found to be in the low micromolar range, indicating significant cytotoxicity. For example, one study reported an IC50 value of approximately 3.1 μM against MCF-7 cells .

Comparative Analysis : When compared to standard chemotherapeutic agents like doxorubicin and etoposide, this compound exhibited comparable or superior activity in certain cases, particularly against resistant cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Doxorubicin | MCF-7 | 1.2 |

| Etoposide | MCF-7 | 5.3 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress in cells.

Findings :

- The compound demonstrated notable antioxidant activity in cell-based assays, which was enhanced when combined with known antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

Research has also indicated that 2,3,6-tri-bromo-4-methoxy-5-nitropyridine possesses antibacterial properties:

- Target Bacteria : It has shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for these strains were reported to be around 8 μM for E. faecalis and 16 μM for S. aureus, indicating effective antibacterial action .

Case Studies

Several studies have explored the biological implications of this compound:

- Cancer Treatment : A study highlighted the use of this compound in combination therapies for lung cancer treatment, showing enhanced efficacy when paired with other chemotherapeutic agents.

- Antioxidant Research : Another case study focused on its role in mitigating oxidative stress in cancer cells, suggesting a dual mechanism where it acts as both an antiproliferative agent and an antioxidant .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6-Tribromo-4-methoxy-5-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration. For example, bromination of 4-methoxypyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) ensures regioselectivity at positions 2, 3, and 5. Subsequent nitration with HNO₃/H₂SO₄ at 50–60°C introduces the nitro group at position 6. Key factors include solvent choice (e.g., DCM or acetic acid) and stoichiometric control to avoid over-bromination. Yields typically range from 60–80%, validated by HPLC and mass spectrometry .

Q. How can researchers confirm the structure and purity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify methoxy (-OCH₃) and aromatic proton environments, mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z ~395), and elemental analysis (C, H, N, Br) to verify stoichiometry. Purity is assessed via HPLC (>95% area) using a C18 column with acetonitrile/water mobile phase. Discrepancies in NMR shifts (e.g., overlapping peaks) may require 2D NMR (COSY, HSQC) for resolution .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The nitro and bromo groups render the compound sensitive to light and moisture. Store in amber vials at RT under inert gas (N₂/Ar). Thermal gravimetric analysis (TGA) shows decomposition >150°C. For long-term stability, lyophilization or storage at -20°C in anhydrous DMSO is recommended. Monitor degradation via periodic FT-IR to detect nitro group reduction or demethylation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and bromo groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at position 4. Computational studies (DFT) reveal that the methoxy group’s electron-donating effect stabilizes intermediates in Suzuki-Miyaura couplings. Optimize reactions using Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C, 30 min) to achieve >70% conversion. Monitor regioselectivity via LC-MS and X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyridine derivatives?

- Methodological Answer : Conflicting NMR/IR data (e.g., unexpected coupling patterns) may arise from residual solvents or tautomerism. Use deuterated solvent exchange (D₂O) to identify exchangeable protons and variable-temperature NMR to detect dynamic processes. Cross-validate with X-ray diffraction to resolve positional ambiguities. For mass spectrometry anomalies (e.g., isotope patterns), compare experimental data with theoretical simulations (e.g., Isotope Pattern Calculator) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using the compound’s 3D structure (generated via Gaussian09 optimization). Validate with MD simulations (GROMACS) to assess binding stability. Correlate electrostatic potential maps (MEPs) with experimental IC₅₀ values from enzyme inhibition assays. Note: The nitro group’s electron-deficient nature may enhance interactions with hydrophobic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.